molecular formula C14H20N2OS B2560513 N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide CAS No. 476280-92-9

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Cat. No. B2560513
M. Wt: 264.39
InChI Key: BAWVVZPXYFQODF-UHFFFAOYSA-N
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Description

“N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide” is a chemical compound that contains a benzothiazole ring, which is a type of heterocyclic compound . The benzothiazole ring is fused to a tetrahydro ring, indicating that it has undergone hydrogenation . It also contains a cyclohexanecarboxamide group, which consists of a cyclohexane ring attached to a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole ring is aromatic, while the tetrahydro ring and the cyclohexane ring are aliphatic . The carboxamide group would introduce polarity to the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents present. The benzothiazole ring might undergo electrophilic substitution reactions, while the carboxamide group could be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the carboxamide group might increase its polarity and affect its solubility in different solvents .

Scientific Research Applications

Antitumor Activity

Benzothiazole derivatives, including compounds structurally related to N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide, have been synthesized and evaluated for their potential as antitumor agents. These compounds have shown selective cytotoxicity against tumorigenic cell lines and significant in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).

Synthesis and Oxidation Studies

Research on tetrahydrobenzofurans and their derivatives includes exploring novel synthetic pathways and oxidation reactions. These studies provide insights into the manipulation of benzothiazole frameworks for creating new compounds with potential application in various fields (Levai et al., 2002).

Peptide Synthesis

The use of benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides in the synthesis of complex peptides showcases the versatility of benzothiazole derivatives in facilitating the construction of biologically relevant molecules (Vedejs & Kongkittingam, 2000).

Cytotoxic and Antimicrobial Activities

A series of benzothiazole derivatives have been synthesized and tested for their cytotoxic and antimicrobial activities. Some compounds exhibited significant cytotoxicity against cancer cell lines and moderate inhibitory effects on the growth of Staphylococcus aureus and some fungi (Nam et al., 2010).

Antitumor Effect of Thiazole Derivatives

New series of thiazole derivatives have been synthesized and investigated for their antitumor activity, demonstrating the potential of these compounds as innovative anti-cancer agents (Ostapiuk et al., 2017).

Intramolecular Cyclization Processes

Studies on the copper-catalyzed intramolecular cyclization of various substituted thioureas to synthesize N-benzothiazol-2-yl-amides highlight the synthetic utility of benzothiazole derivatives in constructing complex molecules under mild conditions (Wang et al., 2008).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action in biological or chemical systems .

properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c17-13(10-6-2-1-3-7-10)16-14-15-11-8-4-5-9-12(11)18-14/h10H,1-9H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWVVZPXYFQODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

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